Enzymatic Resolution Efficiency: Achieving 99% Enantiomeric Excess for (S)-Enantiomer
In a kinetic resolution using Novozym 435 lipase, 1-(4-chlorophenyl)ethylamine demonstrates a high degree of stereoselectivity. The reaction yields the target (S)-1-(4-chlorophenyl)ethylamine with an enantiomeric excess (ee) of 99% at a conversion rate of 52% [1]. This performance is highly specific to the para-chloro substitution; analogous resolutions of other 1-arylethylamines, such as 1-phenylethylamine (the unsubstituted parent compound), often proceed with lower enantioselectivity or require different enzymes [2]. This established protocol provides a reliable and well-characterized route to optically pure material.
| Evidence Dimension | Enantiomeric excess (ee) of (S)-enantiomer after kinetic resolution |
|---|---|
| Target Compound Data | 99% ee |
| Comparator Or Baseline | 1-phenylethylamine (unsubstituted analog) exhibits variable and generally lower ee under similar lipase-catalyzed conditions |
| Quantified Difference | Achieves 99% ee, a benchmark for high enantiopurity not universally attainable by all 1-arylethylamines |
| Conditions | Lipase-catalyzed amidation with methyl 2-tetrahydrofuroate at 40°C in methyl tert-butyl ether for 22 hours |
Why This Matters
This high and reproducible ee is critical for pharmaceutical intermediate synthesis, ensuring consistent stereochemical purity in downstream drug candidates.
- [1] Zhang, Y., Cheng, F., Yan, H., Zheng, J., & Wang, Z. (2018). The enzymatic resolution of 1-(4-chlorophenyl)ethylamine by Novozym 435 to prepare a novel triazolopyrimidine herbicide. Chirality, 30(11), 1225-1232. View Source
- [2] Hult, K., & Berglund, P. (2007). Enzyme promiscuity: mechanism and applications. Trends in Biotechnology, 25(5), 231-238. (Provides context on substrate specificity of lipases for 1-arylethylamines). View Source
